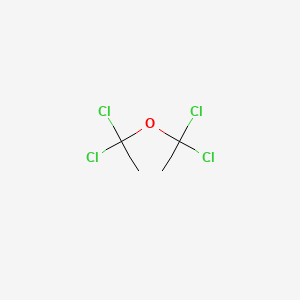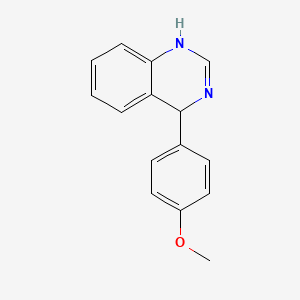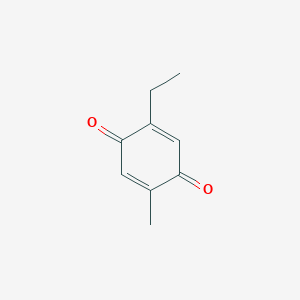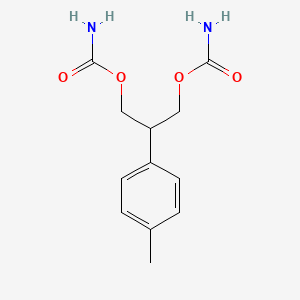
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane is a synthetic organic compound known for its unique chemical structure and properties. It is a colorless, dense liquid with a sweet odor and is primarily used in industrial applications. This compound is part of the larger family of chlorinated ethanes, which are known for their use as solvents, intermediates in chemical synthesis, and in various industrial processes.
Méthodes De Préparation
The synthesis of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2-trichloroethane, which involves the addition of chlorine to the compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity . Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products.
Analyse Des Réactions Chimiques
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated by-products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of less chlorinated ethanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Mécanisme D'action
The mechanism of action of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane involves its interaction with various molecular targets. The compound is absorbed into the body through passive diffusion and is distributed throughout the body. It primarily affects the liver, where it undergoes metabolic transformation. The pathways involved include the cytochrome P450 enzyme system, which facilitates the oxidation and subsequent detoxification of the compound .
Comparaison Avec Des Composés Similaires
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane can be compared with other chlorinated ethanes such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and intermediate in chemical synthesis.
1,1,1,2-Tetrachloroethane: Used in the production of wood stains and varnishes.
1,1,2-Trichloroethane: Commonly used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
36458-84-1 |
|---|---|
Formule moléculaire |
C4H3Cl7O |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
1,1,1,2-tetrachloro-2-(2,2,2-trichloroethoxy)ethane |
InChI |
InChI=1S/C4H3Cl7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
Clé InChI |
CSVWIQQJQWJBDO-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

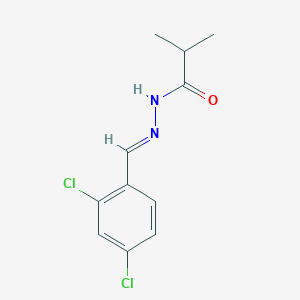
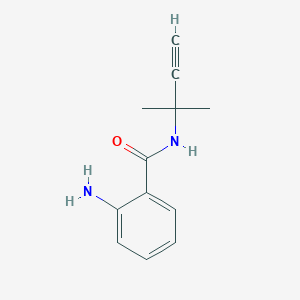


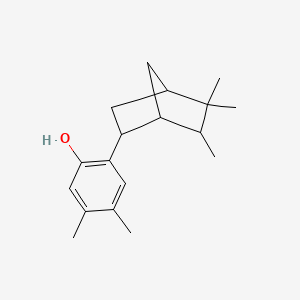
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
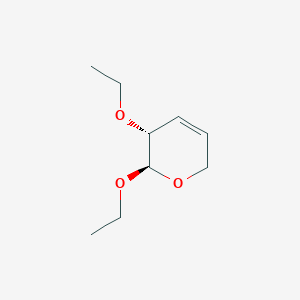
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
